molecular formula C14H24O4 B8222072 (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate

Cat. No.: B8222072
M. Wt: 256.34 g/mol
InChI Key: FFWWCWZHPKFYNL-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of cyclohexanecarboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate typically involves the esterification of the corresponding cyclohexanecarboxylic acid. One common method is the reaction of (1R,2S)-cyclohexanecarboxylic acid with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The tert-butoxycarbonyl group can be introduced by reacting the ester with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanol.

    Substitution: Free amine derivative of cyclohexanecarboxylic acid.

Scientific Research Applications

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients with potential therapeutic applications.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected under specific conditions to yield the desired product. The Boc group provides stability to the molecule, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohexanecarboxylate: Lacks the Boc protecting group, making it less stable in certain reactions.

    Methyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Cyclohexanecarboxylic acid: The parent acid without esterification or Boc protection.

Uniqueness

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWCWZHPKFYNL-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.